![molecular formula C20H27N B583475 13-cis-Retinonitrile CAS No. 20638-89-5](/img/structure/B583475.png)
13-cis-Retinonitrile
Overview
Description
13-cis-Retinonitrile is a useful retinoid that is an isomer of an all-trans-retinal intermediate . It has a molecular weight of 281.44 and a molecular formula of C20H27N .
Synthesis Analysis
The synthesis of 13-cis-Retinonitrile has been studied in various contexts. For instance, a study published in MDPI detailed the use of cyclodextrin-assisted sweeping (CD-sweeping) coupled with micellar electrokinetic chromatography (MEKC) to determine 13-cis-retinoic acid (13-cis-RA), all-trans-retinoic acid (all-trans-RA), and 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA) in human plasma .Molecular Structure Analysis
13-cis-Retinonitrile contains a total of 48 bonds, including 21 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
13-cis-Retinonitrile has a molecular weight of 281.44 and a molecular formula of C20H27N . It contains 48 bonds in total, including 21 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .Scientific Research Applications
Depression-like Behavior
Studies have shown that chronic administration of 13-cis-retinoic acid can induce depression-like behavior. This has implications for understanding its effects on mental health during clinical applications .
Neuronal Differentiation
Research indicates that 13-cis-retinoic acid can promote neuronal differentiation, which is significant for developmental biology and neurology .
Acne Treatment
13-cis-retinoic acid is valuable in treating severe forms of acne, particularly when conventional treatments fail .
Neuroblastoma Treatment
It is also a key component in neuroblastoma treatment protocols, highlighting its importance in oncology .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 13-cis-Retinonitrile . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Research on retinoids like 13-cis-Retinonitrile is ongoing, with studies exploring their roles in cancer prevention and treatment . For instance, a study published in Frontiers suggested that targeting the retinoic acid pathway could be a promising strategy in cancer treatments . Another study in MDPI discussed the development of a novel oral liquid formulation of 13-cis-Retinonitrile for children with neuroblastoma .
Mechanism of Action
Target of Action
13-cis-Retinonitrile, also known as 13-cis-Retinoic Acid, primarily targets the sebaceous glands . It influences most of the major factors involved in the etiology of acne . It also interacts with toll-like receptor 3 (TLR3) and mitochondrial antiviral-signaling protein (MAVS) in a time-dependent manner .
Mode of Action
13-cis-Retinonitrile interacts with its targets, leading to several changes. It influences sebum production, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation . It induces significant upregulation of TLR3 and MAVS expression .
Biochemical Pathways
The compound affects various biochemical pathways. It inhibits cell proliferation, induces cell death, and significantly alters the expression of genes involved in cell proliferation, cell death, differentiation, keratinization, and inflammation . It also reduces the phosphorylation of Akt and increases the generation of interleukin-1β and matrix metallopeptidase 9 .
Pharmacokinetics
The pharmacokinetics of 13-cis-Retinonitrile are best described by a modified one-compartment, zero-order absorption model combined with lag time . The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h^-1, apparent volume of distribution of 85 l, and absorption lag time of 40min . There is a large inter-individual variability associated with all parameters .
Result of Action
The compound has a dramatic effect on the treatment of patients with nodular cystic acne and moderately severe acne . It inhibits cell proliferation, increases cell death, alters gene expression, changes signaling pathways, and promotes inflammatory mediator and protease expression in meibomian gland epithelial cells .
Action Environment
The action, efficacy, and stability of 13-cis-Retinonitrile can be influenced by environmental factors. For instance, the method of administration markedly affects its pharmacokinetics . Children who swallowed 13-cis-Retinonitrile capsules achieved higher AUC values compared to those who could not .
properties
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQCZNCSHAYSX-HWCYFHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C#N)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858370 | |
Record name | (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20638-89-5 | |
Record name | 13-cis-Retinonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20638-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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